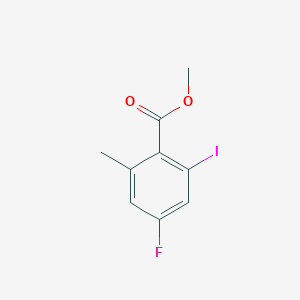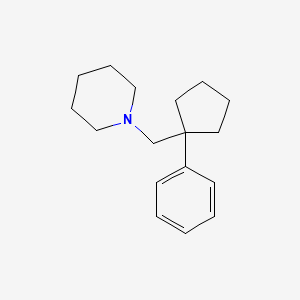
Piperidine, 1-((-phenylcyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((-phenylcyclopentyl)methyl)- is an organic compound with the molecular formula C17H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylcyclopentyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((-phenylcyclopentyl)methyl)- typically involves the reaction of piperidine with a phenylcyclopentyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Piperidine, 1-((-phenylcyclopentyl)methyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-((-phenylcyclopentyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((-phenylcyclopentyl)methyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and neurotransmitter activity.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((-phenylcyclopentyl)methyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclohexylpiperidine: Known for its use as a dissociative anesthetic.
1-Benzylpiperidine: Used in the synthesis of various pharmaceuticals.
1-Cyclohexylpiperidine: Studied for its potential therapeutic applications.
Uniqueness: Piperidine, 1-((-phenylcyclopentyl)methyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclopentyl group differentiates it from other piperidine derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.
Eigenschaften
CAS-Nummer |
102207-08-9 |
|---|---|
Molekularformel |
C17H25N |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
1-[(1-phenylcyclopentyl)methyl]piperidine |
InChI |
InChI=1S/C17H25N/c1-3-9-16(10-4-1)17(11-5-6-12-17)15-18-13-7-2-8-14-18/h1,3-4,9-10H,2,5-8,11-15H2 |
InChI-Schlüssel |
ILTQDIOPYLOHDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2(CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


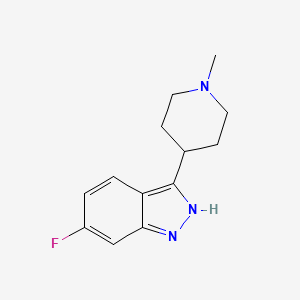
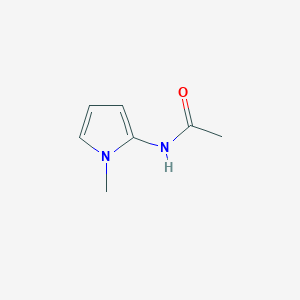
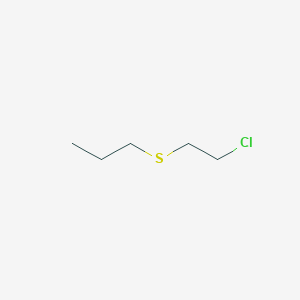
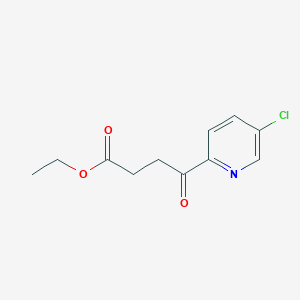
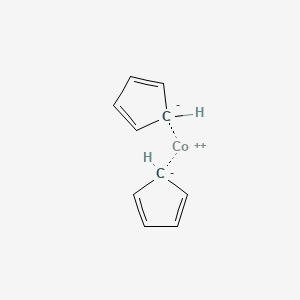
![3-[3-(Trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B8756210.png)
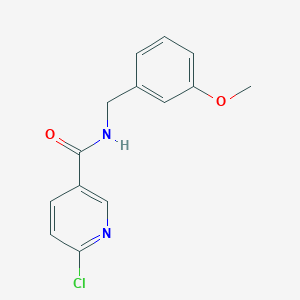
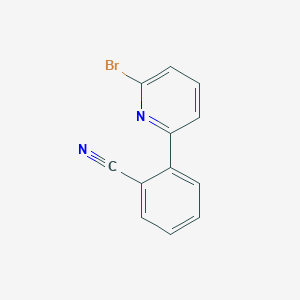
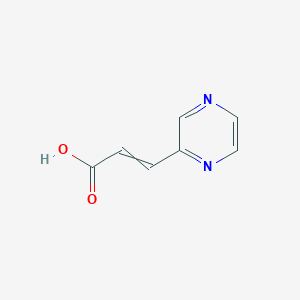
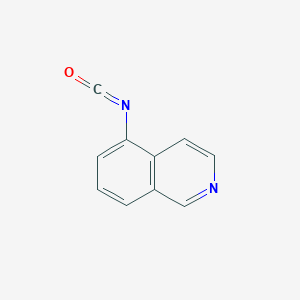
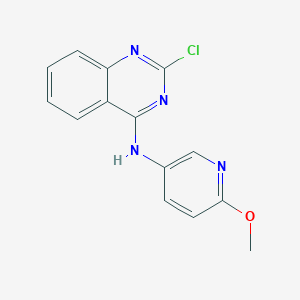
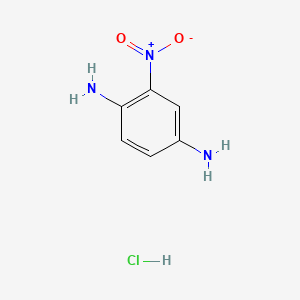
![6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine](/img/structure/B8756275.png)
